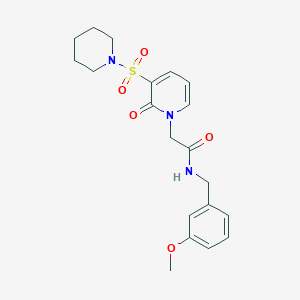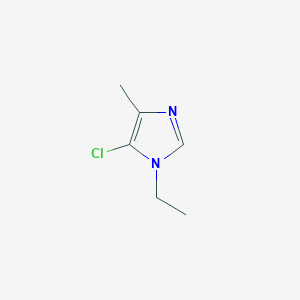![molecular formula C9H16ClN B2662504 Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride CAS No. 2416234-86-9](/img/structure/B2662504.png)
Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride is a chemical compound with the CAS Number: 86128-83-8 . Its IUPAC name is hexahydro-2,5-methanopentalen-3a (1H)-amine hydrochloride . The molecular weight of this compound is 173.69 .
Synthesis Analysis
The synthesis of this compound involves a radical reaction of bicyclo[2.2.2]octene . This reaction unexpectedly provides a highly condensed tricyclo[3.3.1.02,7]nonane skeleton having a cyclobutane, which occurs in natural products . The formation of tricyclo[3.3.1.02,7]nonanes by 4-exo-trig radical cyclization is the first example to our knowledge .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N.ClH/c10-9-4-6-1-7 (5-9)3-8 (9)2-6;/h6-8H,1-5,10H2;1H . The InChI key is YPEGOYFGBDTDJK-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 173.69 . The compound is a salt .Wissenschaftliche Forschungsanwendungen
Antiviral Activities Several tricyclic compounds, including derivatives of Tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride, have been explored for their antiviral properties. A study by Oka et al. (2001) focused on the synthesis of novel tricyclic compounds with a unique amine moiety for the development of anti-influenza virus agents. One such compound exhibited potent activity against influenza A virus, highlighting the potential of these tricyclic structures as novel antiviral agents for humans (Oka, Ishiwata, Iwata, Honda, & Kakigami, 2001). Additionally, Aigami et al. (1976) discovered that certain derivatives of 4-homoisotwistane, a tricyclic hydrocarbon, showed significant antiviral activity against the Newcastle disease virus, further emphasizing the potential of tricyclic compounds in antiviral research (Aigami, Inamoto, Takaishi, & Fujikura, 1976).
Nuclear Magnetic Resonance (NMR) and Potentiometric Studies Geraldes et al. (1985) conducted NMR and potentiometric studies on the protonation scheme of a triaza triacetic macrocycle and its complexes with lanthanum and lutetium, showcasing the application of tricyclic amine derivatives in understanding complexation and protonation behaviors in chemistry, which could have implications for material science and pharmaceutical development (Geraldes, Alpoim, Marques, Sherry, & Singh, 1985).
Synthesis and Characterization of Novel Compounds Research on tricyclic compounds has also led to the synthesis and characterization of novel compounds with potential applications in pharmaceuticals and materials science. For instance, Moskalenko and Boev (2009) explored the reactions of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with nitrogen-containing nucleophiles, leading to the formation of corresponding oximes, hydrazones, azines, and dihydrochlorides. This work contributes to the development of synthetic methodologies for creating novel tricyclic structures with potential applications in drug development and material science (Moskalenko & Boev, 2009).
Drug Delivery Systems Tricyclic compounds have also been investigated for their potential in drug delivery systems. Karimi et al. (2018) designed and synthesized tris(2-(2-formylphenoxy)ethyl)amine, a new multi-functional cross-linker for preparing pH- and thermo-responsive chitosan hydrogels. These hydrogels, characterized by their swelling behavior and controlled release of metronidazole, demonstrate the utility of tricyclic compounds in developing smart hydrogels for targeted drug delivery, potentially improving the bioavailability and sustained release of drugs (Karimi, Rostaminejad, Rahimi, Khodadadi, Khanmohammadi, & Shahriari, 2018).
Eigenschaften
IUPAC Name |
tricyclo[3.3.1.02,7]nonan-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c10-9-5-1-2-7-6(3-5)4-8(7)9;/h5-9H,1-4,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKCBYWXSAWFFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CC1C(C2C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-{2-[2-(4-fluoroanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2662423.png)
![[Cis-2-ethynylcyclopropyl]methanol](/img/structure/B2662425.png)
![7-((2-chloro-6-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2662426.png)

![Methyl 3-cyclopropyl-1-[(4-fluorophenyl)methyl]-2,4-dioxoquinazoline-7-carboxylate](/img/structure/B2662429.png)
![1-Cyclobutyl-2-[[3-(oxan-4-yl)phenoxy]methyl]aziridine](/img/structure/B2662432.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2662434.png)
![2-Chloro-N-[2-phenyl-2-(1H-1,2,4-triazol-5-yl)ethyl]propanamide](/img/structure/B2662435.png)
![2-{[(3-Methyl-furan-2-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B2662437.png)


![N-(4-ethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2662442.png)
![ethyl 2-(2-(4-ethylpiperazin-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate dioxalate](/img/structure/B2662443.png)
